
Z-Asp-Met-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Z-Asp-Met-OH, also known as N-Carbobenzyloxy-L-aspartyl-L-methionine, is a derivative of aspartic acid and methionine. This compound is commonly used in peptide synthesis and has applications in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Z-Asp-Met-OH typically involves the protection of the amino groups of aspartic acid and methionine using benzyloxycarbonyl (Z) groups. The protected amino acids are then coupled using standard peptide coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a coupling additive like hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS) .
Industrial Production Methods
In industrial settings, the production of this compound may involve solid-phase peptide synthesis (SPPS) techniques. This method allows for the efficient and scalable production of peptides by anchoring the initial amino acid to a solid resin and sequentially adding protected amino acids .
Chemical Reactions Analysis
Types of Reactions
Z-Asp-Met-OH can undergo various chemical reactions, including:
Substitution: The benzyloxycarbonyl (Z) protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA).
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, performic acid
Reduction: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP)
Substitution: Trifluoroacetic acid (TFA)
Major Products Formed
Oxidation: Methionine sulfoxide, methionine sulfone
Reduction: Free thiol groups
Substitution: Deprotected amino acids
Scientific Research Applications
Z-Asp-Met-OH has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Z-Asp-Met-OH involves its incorporation into peptides and proteins, where it can influence the structure and function of the resulting molecules. The aspartic acid residue can participate in hydrogen bonding and electrostatic interactions, while the methionine residue can engage in hydrophobic interactions and oxidation-reduction reactions . These interactions can modulate the activity of enzymes and other proteins, affecting various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Z-Asp-OH: A derivative of aspartic acid with similar protective groups.
Z-Asp(OtBu)-OH: Another aspartic acid derivative with tert-butyl ester protection.
Uniqueness
Z-Asp-Met-OH is unique due to the presence of both aspartic acid and methionine residues, which allows it to participate in a broader range of chemical reactions and interactions compared to compounds containing only one of these amino acids .
Properties
Molecular Formula |
C17H22N2O7S |
|---|---|
Molecular Weight |
398.4 g/mol |
IUPAC Name |
4-[(1-carboxy-3-methylsulfanylpropyl)amino]-4-oxo-3-(phenylmethoxycarbonylamino)butanoic acid |
InChI |
InChI=1S/C17H22N2O7S/c1-27-8-7-12(16(23)24)18-15(22)13(9-14(20)21)19-17(25)26-10-11-5-3-2-4-6-11/h2-6,12-13H,7-10H2,1H3,(H,18,22)(H,19,25)(H,20,21)(H,23,24) |
InChI Key |
FYSQBJYJNOXEDS-UHFFFAOYSA-N |
Canonical SMILES |
CSCCC(C(=O)O)NC(=O)C(CC(=O)O)NC(=O)OCC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1H-Pyrazolo[3,4-d]pyrimidine, 4-chloro-3-fluoro-](/img/structure/B12093441.png)
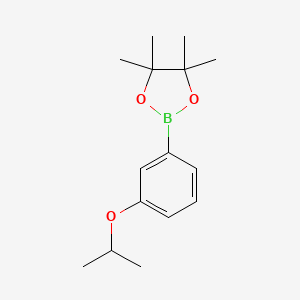



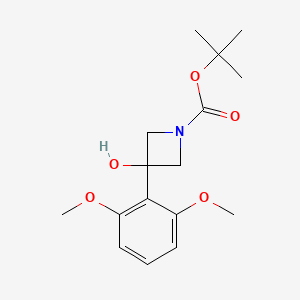


![formic acid;trifluoroborane;(1R,2R,7S,9S)-3,3,7-trimethyl-8-methylidenetricyclo[5.4.0.02,9]undecane](/img/structure/B12093479.png)
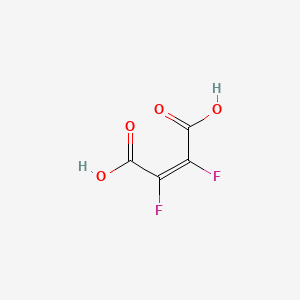
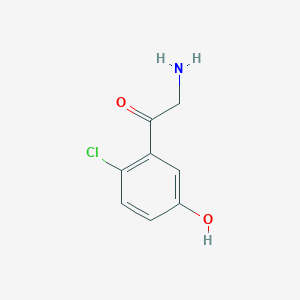

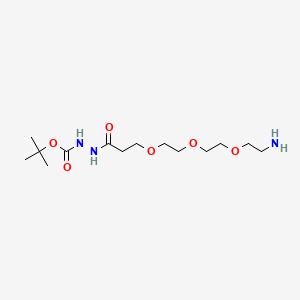
![2-Tert-butyl 5-methyl 2-azaspiro[3.3]heptane-2,5-dicarboxylate](/img/structure/B12093526.png)
